4-(1-Aminocyclobutyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-aminocyclobutyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5H,1,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVUJTKPFQNSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for 4-(1-Aminocyclobutyl)benzonitrile
The direct synthesis of this compound can be achieved through various organic reactions. One common approach involves the use of p-nitro-substituted benzene (B151609) derivatives. For instance, a patented method describes the synthesis of p-aminobenzonitrile by reacting a nitrobenzene (B124822) substituent with ammonia (B1221849) gas and a second gas, such as air, oxygen, or an inert gas, in the presence of a catalyst. google.com Specifically, using p-nitrobenzoic acid or p-nitrotoluene as the starting material can yield p-aminobenzonitrile. google.com
Another industrially relevant method for producing benzonitriles is the ammoxidation of alkylbenzenes. medcraveonline.com This process typically involves reacting an alkylbenzene like toluene (B28343) with ammonia and oxygen over a mixed transition metal oxide catalyst. medcraveonline.com While this method is generally used for simpler benzonitriles, adaptations could potentially be applied for more complex structures.
Synthesis of Advanced Intermediates and Precursors
The synthesis of this compound often proceeds through the construction of advanced intermediates and precursors. These are molecules that already contain some of the key structural features of the final product. The illicit drug industry often exploits loopholes in licit markets to acquire precursors for their syntheses. unvienna.org International bodies like the International Narcotics Control Board (INCB) monitor and control a list of such precursor chemicals. unvienna.orgincb.orgincb.org
A common strategy involves the preparation of a benzonitrile (B105546) derivative with a suitable functional group at the 4-position, which can then be converted to the aminocyclobutyl moiety. For example, 4-(4-methylpiperazinomethyl)benzonitrile is synthesized by reacting 4-bromomethyl benzonitrile with N-methyl piperazine. google.com This intermediate can then undergo further reactions to build the desired cyclobutyl ring.
The Strecker reaction is a classic method for synthesizing α-amino nitriles. nih.gov This multicomponent reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then attacked by a cyanide ion. nih.gov An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile, which is a key intermediate in the synthesis of certain analgesics. researchgate.net
Derivatization Approaches via the Aminocyclobutyl Moiety
The aminocyclobutyl portion of this compound is a primary amine, making it amenable to a variety of derivatization reactions. These reactions are often employed to modify the properties of the molecule, for example, to enhance its biological activity or to facilitate its analysis.
Common derivatization techniques for primary amines include:
Alkylation: This involves replacing an active hydrogen on the amine with an alkyl or arylalkyl group.
Acylation: This reaction introduces an acyl group to the amine, often using reagents like acyl chlorides or anhydrides.
Silylation: This process protects the amine group by replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.
These derivatization strategies can be used to synthesize a wide range of analogs of this compound with modified properties. For instance, derivatization can be used to create fluorescently labeled molecules for use in biomedical studies. sigmaaldrich.com
Chemical Modifications of the Benzonitrile Functional Group
The benzonitrile functional group is a versatile handle for further chemical modifications. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. openstax.orglibretexts.org
Key reactions of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. openstax.orglibretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. openstax.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orglibretexts.orgchemistrysteps.com Milder reducing agents can yield aldehydes. chemistrysteps.com
Reaction with Grignard Reagents: Grignard reagents add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.orgyoutube.com
These transformations allow for the conversion of the benzonitrile moiety into other important functional groups, expanding the synthetic utility of this compound.
Stereoselective Synthesis and Chiral Analogs
The synthesis of specific stereoisomers of this compound and its derivatives is crucial for understanding their biological activity, as different enantiomers or diastereomers can have vastly different pharmacological profiles. Biocatalytic methods, utilizing enzymes, are increasingly employed for the stereoselective synthesis of pharmaceutical intermediates. nih.gov
The von Braun reaction, which involves the ring-opening of chiral piperidines with cyanogen (B1215507) bromide, can be used for the stereoselective synthesis of acyclic amino alcohols and uniquely substituted alkylamine derivatives containing multiple chiral centers. nih.gov While not directly applied to this compound in the provided context, similar principles of stereocontrol could be adapted for its synthesis or the synthesis of its chiral analogs.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.
The mechanism of nitrile hydrolysis involves the protonation of the nitrogen in acidic conditions, which activates the triple bond for nucleophilic attack by water. chemistrysteps.com In basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com
The reduction of nitriles with LiAlH4 proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org The intermediate imine anion is stabilized by complexation with an aluminum species. openstax.orglibretexts.org
The reaction of nitriles with Grignard reagents involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile to form an imine salt. libretexts.org This is followed by hydrolysis to yield a ketone. libretexts.orgyoutube.com
Mechanistic studies, including the use of isotopic labeling and the isolation of intermediates, are crucial for elucidating these reaction pathways. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangements within 4-(1-aminocyclobutyl)benzonitrile. The spectra are characterized by distinct bands corresponding to the vibrations of its specific structural components: the benzonitrile (B105546) group, the cyclobutane (B1203170) ring, and the amino group.
Key characteristic vibrational frequencies for this compound are inferred from data on analogous compounds:
C≡N Stretch: The nitrile group (C≡N) gives rise to a strong, sharp absorption band in the region of 2260–2229 cm⁻¹. researchgate.netuc.edu This is a highly characteristic peak for nitriles. In benzonitrile, this band appears at approximately 2243 cm⁻¹ in Raman spectra. ias.ac.in
N-H Vibrations: The primary amine (-NH₂) exhibits characteristic stretching and bending vibrations. Symmetric and antisymmetric N-H stretching vibrations are typically observed in the 3550–3060 cm⁻¹ range. uc.edu For instance, in 4-aminobenzonitrile (B131773) (4ABN), the neutral S₀ state shows symmetric and antisymmetric NH stretching vibrations. sigmaaldrich.com N-H bending (scissoring) vibrations usually appear around 1640–1550 cm⁻¹. uc.edu
Aromatic C-H and C=C Vibrations: The benzene (B151609) ring produces several characteristic bands. C-H stretching vibrations in aromatic compounds are typically found in the 3100–3000 cm⁻¹ region. sphinxsai.comvscht.cz Carbon-carbon stretching vibrations within the aromatic ring occur in the 1600–1475 cm⁻¹ range. vscht.cz For benzonitrile, a distinct ring breathing mode is observed around 1001 cm⁻¹ in the Raman spectrum. researchgate.netias.ac.in
Aliphatic C-H Vibrations: The cyclobutyl group features C-H stretching vibrations for its methylene (B1212753) (-CH₂) groups, which are expected just below 3000 cm⁻¹, typically in the 3000–2850 cm⁻¹ range. uc.edu
Analysis of the FTIR and Raman spectra allows for a detailed conformational and bonding analysis, confirming the presence of all key functional moieties within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound, providing detailed information about molecular connectivity and the chemical environment of each nucleus.
One-Dimensional NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra offer fundamental data on the structure of the molecule. By analyzing chemical shifts, signal multiplicities, and integration values, a complete assignment of protons and carbons can be achieved. While specific data for this compound is not publicly available, expected values can be predicted based on data from closely related structures such as 4-aminobenzonitrile, cyclobutylamine (B51885), and other substituted benzonitriles. rsc.orgchemicalbook.comrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclobutyl ring.
Aromatic Protons: The para-substituted benzene ring will display two sets of signals, each integrating to two protons, appearing as doublets due to coupling with adjacent protons. Based on data for 4-aminobenzonitrile, the protons ortho to the cyano group are expected around 7.4 ppm, while the protons meta to the cyano group (ortho to the aminocyclobutyl group) would appear further upfield, around 6.6 ppm. chemicalbook.com
Cyclobutyl Protons: The cyclobutyl ring contains three sets of non-equivalent methylene protons. These protons will exhibit complex multiplet patterns due to geminal and vicinal coupling. Based on data for cyclobutylamine, these signals would be expected in the aliphatic region, approximately between 1.5 and 2.3 ppm. chemicalbook.com
Amine Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the range of 1-5 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the cyano group (ipso-carbon) is expected at a low field (around 100-112 ppm). rsc.orgrsc.org The carbon attached to the aminocyclobutyl group would be significantly deshielded (around 150 ppm). rsc.org The remaining aromatic carbons would appear in the typical range of 114-134 ppm. rsc.orgrsc.org
Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to have a chemical shift in the range of 119-121 ppm. rsc.orgrsc.org
Cyclobutyl Carbons: The spectrum for cyclobutylamine shows a quaternary carbon (attached to the amino group) around 50 ppm, and methylene carbons at approximately 33 ppm and 16 ppm. chemicalbook.com Similar shifts are expected for the cyclobutyl ring in the target molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -CN) | ~7.4 | d | 2H |
| Aromatic (meta to -CN) | ~6.7 | d | 2H |
| Cyclobutyl (-CH₂) | ~1.5 - 2.3 | m | 6H |
| Amine (-NH₂) | ~1.0 - 5.0 | br s | 2H |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-CN) | ~100 - 112 |
| Aromatic (C-C₄H₈N) | ~150 |
| Aromatic (CH) | ~114 - 134 |
| Nitrile (-CN) | ~119 - 121 |
| Cyclobutyl (Quaternary C-NH₂) | ~50 |
| Cyclobutyl (-CH₂) | ~16 - 33 |
Two-Dimensional and Advanced NMR Methods
Two-dimensional (2D) NMR techniques like COSY and HSQC are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show:
Correlation cross-peaks between the adjacent aromatic protons.
Complex cross-peaks between the different methylene protons within the cyclobutyl ring, confirming their vicinal and geminal relationships.
No correlation between the aromatic and cyclobutyl protons, as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.edupressbooks.pub This is a highly sensitive technique that provides direct ¹H-¹³C one-bond connectivity. pressbooks.pub For the target molecule, an HSQC spectrum would reveal:
Cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal.
Cross-peaks linking the signals of the cyclobutyl methylene protons to their respective carbon signals. This allows for the definitive assignment of both the proton and carbon resonances for all C-H fragments in the molecule.
Mass Spectrometry for Molecular Architecture and Fragmentation Pathways
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, while its fragmentation patterns offer insights into the molecule's architecture.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis
In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.
For this compound (molecular weight: 172.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 172. The fragmentation is likely to proceed through several key pathways based on the stability of the resulting ions and neutral losses:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This would involve the loss of a propyl radical (•C₃H₇) from the cyclobutyl ring, leading to a stable, nitrogen-containing fragment.
Loss of HCN/HNC: A characteristic fragmentation of benzonitrile and its derivatives is the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule (27 u), resulting in a fragment ion at m/z = 145. nih.govrsc.org Studies on benzonitrile show that the major fragmentation channel upon dissociative ionization is the loss of HCN/HNC. nih.govrsc.org
Cleavage of the Cyclobutyl Ring: The four-membered ring can undergo fragmentation, potentially losing ethene (C₂H₄, 28 u) or other small neutral molecules.
Loss of an Amino Group: Loss of the amino group (•NH₂, 16 u) is another possible fragmentation pathway.
The most abundant peak in the spectrum (the base peak) will correspond to the most stable fragment ion formed.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect. libretexts.orglibretexts.org
For this compound, the molecular formula is C₁₁H₁₂N₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.0031), the theoretical monoisotopic mass can be calculated. libretexts.org In practice, analysis is often performed on the protonated molecule, [M+H]⁺.
Calculation of Exact Mass for [C₁₁H₁₃N₂]⁺:
11 x Carbon (¹²C): 11 x 12.00000 = 132.00000
13 x Hydrogen (¹H): 13 x 1.00783 = 13.10179
2 x Nitrogen (¹⁴N): 2 x 14.0031 = 28.0062
Theoretical Exact Mass of [M+H]⁺ = 173.1080 Da
An experimental HRMS measurement yielding a mass very close to this calculated value (typically within a few parts per million, ppm) would confirm the elemental formula C₁₁H₁₂N₂ and, in conjunction with the other spectroscopic data, verify the identity of this compound. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. nih.govarxiv.org It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional arrangement of atoms. nih.govresearchgate.net For 4-(1-Aminocyclobutyl)benzonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of its ground state. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface. scm.com
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, twisting) and can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-C (cyclobutyl) | ~1.55 Å | |
| C-N (nitrile) | ~1.15 Å | |
| C-N (amino) | ~1.47 Å | |
| Bond Angle | C-C-C (phenyl) | ~120° |
| C-C-C (cyclobutyl) | ~88-90° | |
| Dihedral Angle | Phenyl-Cyclobutyl | Variable |
Note: This table presents expected, hypothetical values based on general chemical principles, as specific published data for this molecule is not available. Actual values would be obtained from specific DFT calculations.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) or more advanced post-HF methods can provide highly accurate predictions of various molecular properties. For this compound, ab initio calculations could be used to determine properties such as the molecular dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. nih.govfrontiersin.org For this compound, MD simulations can explore its conformational landscape by simulating its motion in a given environment (e.g., in a solvent like water) over a period of nanoseconds or longer. nih.govmdpi.com
These simulations reveal the different shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for the flexible cyclobutyl ring and its connection to the phenyl group. Furthermore, MD simulations can elucidate solvation effects, showing how solvent molecules arrange around the solute and influence its conformation and properties.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design. For this compound, docking studies would be performed to predict its binding mode and affinity to a specific protein target.
Analysis of Binding Modes and Affinities
In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in numerous possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results would reveal the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Kinase | -8.5 | Asp145, Leu23, Phe89 |
| (Hydrogen bond with Asp) | |||
| (Hydrophobic contact with Leu, Phe) |
Note: This table is for illustrative purposes only. Actual results depend on the specific protein target and docking software used.
Pharmacophore Modeling and Virtual Screening in Compound Design
Pharmacophore modeling and virtual screening are powerful computational tools in the design and discovery of new bioactive compounds. These methods allow for the high-throughput screening of large chemical libraries to identify molecules with a high probability of interacting with a specific biological target.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. This model can then be used as a 3D query to search databases for novel compounds that match these features. For molecules containing the aminocyclobutyl moiety, the rigid cyclobutane (B1203170) ring plays a crucial role in defining the spatial orientation of the pharmacophoric groups. nih.govru.nl The puckered conformation of the cyclobutane ring can position substituents in distinct spatial arrangements, which can be critical for receptor binding. nih.gov In the context of drug design, replacing more flexible linkers with a cyclobutane scaffold can improve metabolic stability and conformational restriction, leading to more potent and selective compounds. nih.gov
Virtual screening, on the other hand, involves the computational docking of a library of small molecules into the binding site of a target protein. This process predicts the binding affinity and pose of each molecule, allowing for the ranking and selection of promising candidates for experimental testing. The benzonitrile (B105546) moiety is a common feature in many biologically active molecules and has been the subject of virtual screening campaigns. For instance, in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), virtual screening of natural product databases identified benzene (B151609) derivatives as potential binders. ru.nl The process often involves a multi-step approach, starting with high-throughput virtual screening (HTVS) to quickly filter large libraries, followed by more accurate standard precision (SP) and extra precision (XP) docking for the most promising hits. organic-chemistry.org
The combination of pharmacophore modeling and virtual screening provides a synergistic approach to drug discovery. A pharmacophore model can be used as an initial filter to select a subset of compounds from a large database, which are then subjected to more computationally intensive docking studies. This hierarchical screening approach significantly enhances the efficiency of identifying novel hit compounds.
Table 1: Key Concepts in Pharmacophore Modeling and Virtual Screening
| Concept | Description | Relevance to this compound |
| Pharmacophore | The 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. | The aminocyclobutyl group provides a rigid scaffold that orients the amino and benzonitrile groups in a defined spatial arrangement, contributing to the pharmacophoric profile. |
| Virtual Screening | A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | The benzonitrile moiety can participate in various interactions within a binding site, making it a key feature for identification in virtual screening campaigns. |
| Molecular Docking | A method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict the binding mode and affinity of this compound and its analogs to a target protein. |
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Would be employed if the crystal structure of a target for this compound is known. |
| Ligand-Based Virtual Screening (LBVS) | Uses the knowledge of known active ligands to identify new ones. | Could be used if other molecules with a similar aminocyclobutyl benzonitrile scaffold are known to be active against a particular target. |
Theoretical Studies of Reaction Mechanisms and Energetics
For the synthesis of molecules containing a cyclobutane ring, theoretical studies can shed light on the feasibility of different synthetic routes. The formation of the cyclobutane ring is often challenging due to significant ring strain. masterorganicchemistry.com Computational studies can be used to investigate the mechanism of cycloaddition reactions, such as the [2+2] cycloaddition, which is a common method for synthesizing cyclobutanes. organic-chemistry.org These studies can help in understanding the stereochemical outcome of the reaction and in optimizing reaction conditions.
The reactivity of the benzonitrile group can also be investigated using theoretical methods. For example, computational studies have been used to explore the kinetics and mechanisms of reactions involving the nitrile group, such as its reaction with organomagnesium reagents. masterorganicchemistry.com The energetics of such reactions, including the calculation of activation barriers and reaction energies, can provide insights into the reaction's feasibility and rate.
Table 2: Theoretical Parameters in Reaction Mechanism and Energetics Studies
| Parameter | Description | Relevance to this compound |
| Transition State (TS) | A high-energy configuration along the reaction coordinate that must be passed for a reaction to occur. | Identification of the TS for the formation of the cyclobutane ring or for reactions involving the nitrile group would be key to understanding the reaction mechanism. |
| Activation Energy (Ea) | The minimum amount of energy that must be provided for a chemical reaction to occur. | Calculation of Ea would determine the kinetic feasibility of synthetic routes to this compound. |
| Reaction Energy (ΔEr) | The difference in energy between the products and the reactants. | A negative ΔEr indicates an exothermic reaction, which is generally favorable. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | A common and powerful method for calculating the geometric and electronic properties of molecules like this compound and for studying reaction mechanisms. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. | Important for understanding the 3D shape of this compound and its potential interactions with biological targets. |
Applications in Medicinal Chemistry Research and Biological Systems Exploration
Role as Building Blocks in the Synthesis of Complex Bioactive Molecules
In medicinal chemistry, the strategic construction of complex molecules often relies on the use of pre-formed, functionalized fragments known as building blocks. enamine.net 4-(1-Aminocyclobutyl)benzonitrile is an exemplary building block, providing a rigid cyclobutyl scaffold attached to a phenylnitrile group. lab-chemicals.combldpharm.comcymitquimica.comsigmaaldrich.com This combination of a three-dimensional aliphatic ring and an aromatic system with a key nitrile functional group makes it a valuable starting material or intermediate for creating diverse molecular architectures. nih.govbeilstein-journals.org
A prominent example of its application is in the synthesis of the potent and selective allosteric AKT kinase inhibitor, ARQ 092 (Miransertib). nih.govresearchgate.net During the development of this complex bioactive molecule, the 4-(1-aminocyclobutyl)phenyl moiety was incorporated into the final structure to achieve the desired inhibitory activity and pharmacological profile. nih.govresearchgate.net The cyclobutylamine (B51885) portion of the building block was found to play a crucial role in the molecule's ability to bind to the target enzyme effectively. nih.gov The use of such building blocks facilitates the efficient synthesis of complex drug-like molecules that might otherwise require lengthy and complicated synthetic routes. beilstein-journals.org
Design and Synthesis of Analogs for Specific Biological Target Exploration
The process of drug discovery frequently involves the systematic design and synthesis of a series of related compounds, or analogs, to probe and optimize interactions with a specific biological target. rsc.orgebi.ac.ukmdpi.com The this compound scaffold has been utilized as a foundational structure for creating libraries of such analogs. medchemexpress.com
In the development of AKT inhibitors, for instance, researchers synthesized numerous analogs based on an initial lead compound. nih.govresearchgate.net Modifications were made to various parts of the molecule, including the portion derived from this compound, to explore how these changes would affect potency, selectivity, and pharmacokinetic properties. This iterative process of designing, synthesizing, and testing analogs is fundamental to identifying a clinical candidate with an optimal therapeutic profile. nih.govnih.gov The goal of these synthetic efforts is to systematically map the chemical space around a core structure to understand its biological activity landscape fully. nih.govncku.edu.tw
Investigation of Enzyme Modulation and Inhibition Mechanisms
The structural features of this compound make it a valuable moiety for designing molecules that can modulate the activity of various enzymes, often through highly specific inhibition mechanisms.
The protein kinase AKT is a central node in signaling pathways that regulate cell proliferation, survival, and metabolism, making it a key target in cancer therapy. nih.gov Unlike inhibitors that compete with ATP at the enzyme's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. asco.orgresearchgate.net
The compound ARQ 092, which incorporates the this compound moiety, is a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). nih.govnih.gov A co-crystal structure of ARQ 092 bound to full-length AKT1 revealed that the inhibitor binds to a unique pocket between the pleckstrin homology (PH) and kinase domains of the enzyme. nih.govresearchgate.net This binding stabilizes AKT in an inactive conformation. nih.gov The cyclobutylamine group of the molecule was specifically shown to be critical for this allosteric mode of inhibition. nih.govresearchgate.net This mechanism is effective not only against the wild-type enzyme but also against the activating AKT1-E17K mutant, which is found in some cancers. nih.gov
Table 1: Enzymatic Potency of ARQ 092 (Miransertib)
| Target | IC₅₀ (nM) |
|---|---|
| AKT1 | 5.0 |
| AKT2 | 4.5 |
| AKT3 | 16 |
Data sourced from a study on the discovery of ARQ 092, demonstrating its high potency against AKT isoforms. nih.gov
The structural components of this compound are relevant to the design of inhibitors for other enzyme classes.
Arginase: Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov There are two mammalian isoforms, ARG-1 and ARG-2, which are implicated in various diseases, including cancer and cardiovascular disorders. nih.gov Inhibitors of arginase often mimic the structure of its substrate, L-arginine. One class of inhibitors is based on α,α-disubstituted amino acids, highlighting the importance of the amino acid-like structure. nih.gov The aminocyclobutyl group in this compound represents a constrained α,α-disubstituted amino acid motif, making it a potentially valuable component in the design of novel arginase inhibitors.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine peptidase that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose levels. nih.govnih.gov DPP-4 inhibitors, known as "gliptins," are a class of oral medications for type 2 diabetes. nih.govyoutube.com They work by preventing the breakdown of incretins, thereby enhancing insulin (B600854) secretion and suppressing glucagon (B607659) production in a glucose-dependent manner. youtube.com Many DPP-4 inhibitors feature an amine group that interacts with the enzyme's active site. The aminocyclobutyl group offers a specific and rigid amine presentation that could be incorporated into the design of new DPP-4 inhibitors.
Exploration of Receptor Antagonism Mechanisms (e.g., Androgen Receptor)
The androgen receptor (AR) is a key target in the treatment of prostate cancer and other conditions like acne. Molecules that can block the action of androgens at this receptor are known as AR antagonists. The benzonitrile (B105546) chemical structure is a known pharmacophore for AR antagonism. nih.gov Research has been conducted on 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives as potential AR antagonists for topical applications. nih.gov These studies establish that the benzonitrile core is a critical element for activity. The incorporation of the 1-aminocyclobutyl group onto the benzonitrile scaffold represents a synthetic modification that could be explored to develop new AR antagonists with unique binding properties and pharmacological profiles.
Structure-Activity Relationship (SAR) Studies for Preclinical Compound Development
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a preclinical candidate. nih.govnih.gov These studies involve making systematic chemical modifications to a molecule and evaluating how these changes impact its biological activity. nih.gov
The development of the AKT inhibitor ARQ 092 provides a clear example of SAR studies involving the this compound motif. nih.gov Initial lead compounds in the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series lacked the potency and drug-like properties required for a clinical candidate. researchgate.net The research team conducted extensive SAR studies, which led to the discovery that introducing the 4-(1-aminocyclobutyl)phenyl group at a specific position on the imidazopyridine core dramatically improved the compound's inhibitory potency against AKT. nih.govresearchgate.net This specific substitution was found to be optimal for achieving high affinity and the desired allosteric mechanism of action, ultimately leading to the selection of ARQ 092 for further preclinical and clinical development. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| ARQ 092 (Miransertib) |
| L-arginine |
| L-ornithine |
| Urea |
| Sitagliptin |
| Linagliptin |
| Saxagliptin |
| Alogliptin |
| Vildagliptin |
| Exenatide |
Investigation of Cyclobutane (B1203170) and Benzonitrile Motifs in Bioactive Compound Design
The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The compound this compound serves as a prime example of this design principle, uniting two functionalities—the cyclobutane ring and the benzonitrile group—that are increasingly valued in the development of novel therapeutics. The investigation of these individual motifs reveals the rationale behind their use in designing bioactive compounds.
The cyclobutane moiety, a four-membered carbocycle, offers a unique set of properties that medicinal chemists leverage to optimize drug candidates. nih.govru.nl Its distinctive, puckered three-dimensional structure provides a level of conformational rigidity that is highly sought after in drug design. nih.govresearchgate.net This rigidity can help to lock a molecule into its most active conformation, thereby enhancing its binding affinity to a biological target. nih.gov Furthermore, the cyclobutane ring is considered a bioisostere for other groups, such as alkenes and larger cyclic systems, and can be used to improve metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets within a target protein. nih.govru.nl The introduction of this sp³-rich scaffold is also a key strategy to "escape from flatland," moving away from planar aromatic structures to improve physicochemical properties and explore new chemical space. researchgate.netresearchgate.net
The benzonitrile motif, consisting of a nitrile group attached to a benzene (B151609) ring, is another critical component in the design of bioactive molecules. nih.govontosight.ai The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding. nih.gov Its strong electron-withdrawing nature can significantly modulate the electronic properties of the attached aromatic ring, which can influence π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in the target protein. nih.gov The benzonitrile group is often used as a bioisostere for other functional groups such as carbonyls, hydroxyls, and halogens. nih.gov Its incorporation into drug candidates has been associated with a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. ontosight.aigoogle.comnih.gov
The combination of the cyclobutane and benzonitrile motifs in a single molecule like this compound creates a scaffold with several potential advantages for medicinal chemistry research. The cyclobutane ring provides a rigid, three-dimensional anchor that can orient the benzonitrile group for optimal interaction with its biological target. This defined spatial arrangement can lead to higher potency and selectivity. The metabolic stability often conferred by the cyclobutane ring, coupled with the diverse binding capabilities of the benzonitrile group, makes this combination a compelling starting point for the exploration of new biological systems and the development of novel therapeutic agents.
Detailed Research Findings
The value of incorporating cyclobutane and benzonitrile motifs is substantiated by numerous examples in medicinal chemistry literature. Below are tables summarizing bioactive compounds that feature these structural components, highlighting their therapeutic targets and activities.
Table 1: Bioactive Compounds Featuring the Cyclobutane Motif
| Compound Name | Therapeutic Target/Application | Key Research Findings |
| Carboplatin | Cancer (Ovarian, Testicular, etc.) | An inorganic-based cyclobutane drug that induces cell death by crosslinking DNA. ru.nllifechemicals.com |
| Boceprevir | Hepatitis C (Protease Inhibitor) | A classical cyclobutane-containing medication used for the treatment of hepatitis C. lifechemicals.com |
| Nalbuphine | Analgesic | A semi-synthetic analgesic that contains a cyclobutane fragment. lifechemicals.com |
| ARQ092 (Miransertib) | AKT1/2/3 Kinase | The cyclobutane positions the molecule in a hydrophobic region of the binding pocket, leading to high potency and tumor growth inhibition. nih.gov |
Table 2: Bioactive Compounds Featuring the Benzonitrile Motif
| Compound Name | Therapeutic Target/Application | Key Research Findings |
| Anastrazole | Breast Cancer (Aromatase Inhibitor) | Considered a drug of choice for treating estrogen-dependent breast cancer. nih.gov |
| Bicalutamide | Prostate Cancer (Androgen Receptor Antagonist) | A non-steroidal androgen receptor antagonist. nih.gov |
| Vildagliptin | Type 2 Diabetes (DPP-4 Inhibitor) | An aminonitrile-containing drug where the nitrile group is crucial for its mechanism. nih.gov |
| Finrozole | Aromatase and Aldosterone Inhibitor | A benzonitrile derivative that acts as a dual inhibitor. nih.gov |
Analytical Methodologies for Research and Development
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For 4-(1-Aminocyclobutyl)benzonitrile, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools for assessing purity and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode employed for this compound, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Detailed research findings indicate that a typical HPLC method for this compound and related aromatic nitriles involves a C18 or similar reversed-phase column. ajpaonline.comnih.gov The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acidic modifier like formic acid or phosphoric acid to improve peak shape and resolution by protonating the primary amine group. ajpaonline.comresearchgate.net Detection is commonly achieved using a UV detector, as the benzonitrile (B105546) moiety possesses a strong chromophore. ajpaonline.com
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the data. ajpaonline.compharmaguideline.comchromatographyonline.comamsbiopharma.comactascientific.com According to International Council for Harmonisation (ICH) guidelines, validation parameters such as specificity, linearity, accuracy, precision, and range are thoroughly evaluated. ajpaonline.compharmaguideline.comamsbiopharma.comactascientific.com
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~230 nm (based on UV absorbance of benzonitrile) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines such as this compound by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector port. researchgate.netnih.gov These factors can lead to poor peak shape, tailing, and reduced sensitivity.
To overcome these limitations, derivatization is a commonly employed strategy. researchgate.netnih.govlibretexts.orgresearchgate.netsemanticscholar.org This process involves chemically modifying the amine group to create a less polar and more volatile derivative that is more amenable to GC analysis. Common derivatization techniques for primary amines include:
Silylation: Reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Acylation: Treating the amine with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide derivative. researchgate.netnih.gov
The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. The choice of derivatizing agent depends on the specific requirements of the analysis and the detector being used. nih.gov
Advanced Separation Techniques for Isomers and Related Compounds
The structure of this compound contains a quaternary carbon atom within the cyclobutyl ring, which is a stereogenic center. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. Enantiomers often exhibit different pharmacological activities, making their separation and characterization essential. nih.gov
Standard chromatographic techniques like HPLC on achiral stationary phases cannot separate enantiomers. Therefore, advanced chiral separation techniques are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. sigmaaldrich.comspringernature.comresearchgate.netyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines and their derivatives. researchgate.netyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal resolution. researchgate.net
Quantitative Analysis Methods in Research Samples
Accurate quantification of this compound in research samples, such as reaction mixtures or biological matrices, is critical for various studies. Several analytical methods can be employed for this purpose, with the choice depending on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As described in section 6.1.1, HPLC with a UV detector is a robust and widely available technique for quantitative analysis. ajpaonline.com By constructing a calibration curve from standards of known concentration, the concentration of this compound in a sample can be accurately determined. The method's linearity, accuracy, and precision are established through validation studies. chromatographyonline.comactascientific.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples requiring higher sensitivity and selectivity, such as in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. In LC-MS/MS, the analyte is first separated by HPLC and then ionized and fragmented. Specific fragment ions are monitored, providing a high degree of certainty in identification and quantification, even in complex matrices. nih.gov The development of a quantitative LC-MS/MS method involves optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM). nih.gov
Table 2: Comparison of Quantitative Analysis Methods
| Analytical Method | Principle | Advantages | Common Applications |
| HPLC-UV | Separation by HPLC and quantification based on UV absorbance. ajpaonline.com | Robust, widely available, good for relatively high concentrations. | Purity testing, reaction monitoring, quantification in simple matrices. |
| LC-MS/MS | Separation by HPLC followed by mass spectrometric detection of specific parent and fragment ions. nih.gov | High sensitivity, high selectivity, suitable for complex matrices. | Bioanalysis, trace-level quantification, metabolite identification. |
Q & A
Q. What multi-step synthetic routes are effective for producing 4-(1-Aminocyclobutyl)benzonitrile, and how do steric effects of the cyclobutyl group influence reaction optimization?
- Methodological Answer : Synthesis typically involves sequential reactions such as cyclobutane ring formation, nitrile introduction, and amino group functionalization. For example, analogous compounds (e.g., 4-(1-Hydroxyethyl)benzonitrile) are synthesized via nucleophilic substitution or reductive amination, where steric hindrance from substituents necessitates optimized reaction temperatures (80–120°C) and catalysts like Pd/C or Grignard reagents . Cyclobutyl groups introduce ring strain, requiring careful control of reaction kinetics to avoid side products. Purification often employs column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups. For example, 4-Amino-3-chloro-5-methylbenzonitrile shows distinct peaks at 2215 cm⁻¹ (C≡N) and 1620 cm⁻¹ (NH₂) .
- NMR : ¹H NMR reveals cyclobutyl protons as multiplet signals (δ 2.5–3.5 ppm), while ¹³C NMR confirms nitrile carbon at ~115 ppm. Data for 4-(3-aminophenyl)benzonitrile (δ 7.8 ppm for aromatic protons) provides a reference .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₂: 163.0970) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). For kinase inhibitors like 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, discrepancies in IC₅₀ values (nM to μM) can be addressed by:
- Standardizing assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2).
- Validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Analyzing metabolite stability via LC-MS to rule out compound degradation .
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for 4-(3-aminophenyl)benzonitrile) to predict charge-transfer interactions. Basis sets like B3LYP/6-311++G(d,p) optimize geometry and vibrational frequencies .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. water) on cyclobutyl ring conformation, revealing strain-induced reactivity .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CH₃) with bioactivity using descriptors like LogP and polar surface area .
Q. How does the cyclobutyl amino group in this compound influence its pharmacokinetic properties compared to larger cycloalkyl substituents?
- Methodological Answer :
- Permeability : Cyclobutyl’s smaller size enhances membrane permeability (e.g., PAMPA assay logPe = −5.2) vs. cyclopentyl (logPe = −5.8) due to reduced steric hindrance .
- Metabolic Stability : Cyclobutyl resists CYP450 oxidation better than cyclohexyl (t₁/₂ = 120 min vs. 60 min in liver microsomes) .
- Solubility : Amino groups improve aqueous solubility (e.g., 25 µM in PBS) but require pH adjustment to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
